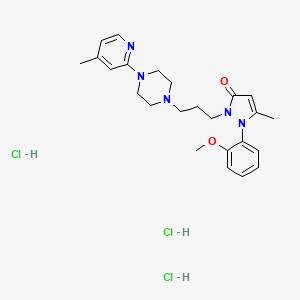![molecular formula C18H18N2O B12718014 5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol CAS No. 83634-04-2](/img/structure/B12718014.png)
5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 4483903 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4483903 typically involves a series of well-defined chemical reactions. The most common synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a nucleophilic substitution reaction under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate product is then subjected to a series of purification steps, including recrystallization and chromatography.
Final Reaction: The purified intermediate undergoes a final reaction, often involving a catalyst, to yield BRN 4483903.
Industrial Production Methods
In an industrial setting, the production of BRN 4483903 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production, offering better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
BRN 4483903 undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, BRN 4483903 can be converted into its oxidized form.
Reduction: Reducing agents can convert BRN 4483903 into its reduced form.
Substitution: BRN 4483903 can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and alkylating agents are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields an oxidized derivative, while reduction results in a reduced form of BRN 4483903.
Scientific Research Applications
BRN 4483903 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BRN 4483903 involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors, altering signal transduction pathways.
Affect Gene Expression: Influence the expression of genes related to various biological processes.
Properties
CAS No. |
83634-04-2 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
5-benzyl-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |
InChI |
InChI=1S/C18H18N2O/c21-18(12-14-6-2-1-3-7-14)13-15-8-4-5-9-16(15)17-19-10-11-20(17)18/h1-9,21H,10-13H2 |
InChI Key |
GARMCNUKLYBZIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3CC2(CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



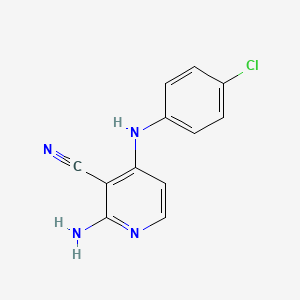
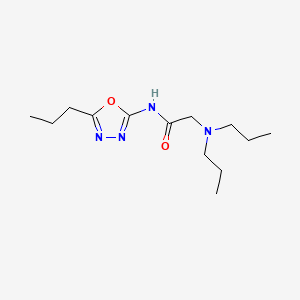

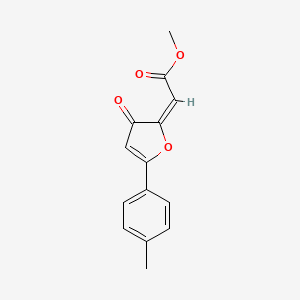

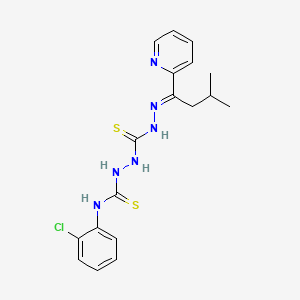
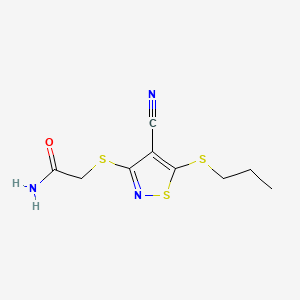
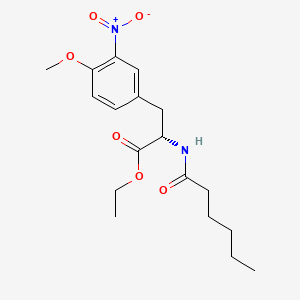
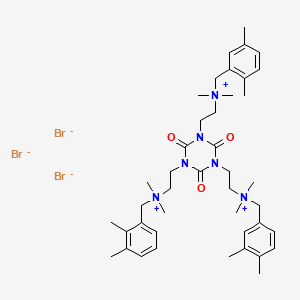
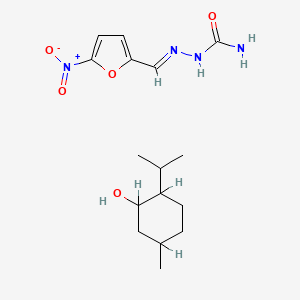
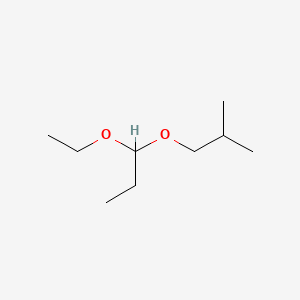
![5-methyl-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one;hydrate;trihydrochloride](/img/structure/B12718008.png)
